molecular formula C21H19ClN2O8 B1211146 Oxazepam glucuronide CAS No. 6801-81-6

Oxazepam glucuronide

カタログ番号: B1211146
CAS番号: 6801-81-6
分子量: 462.8 g/mol
InChIキー: FIKQKGFUBZQEBL-IFBJMGMISA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

Glucuronidation: Formation Mechanism

Oxazepam undergoes stereoselective glucuronidation mediated by UDP-glucuronosyltransferases (UGTs):

ParameterS-Oxazepam GlucuronideR-Oxazepam Glucuronide
Primary UGT IsoformUGT2B15 UGT1A9, UGT2B7
Apparent Km (μM)78 ± 14 (normal) 45 ± 9
Vmax (pmol/min/mg)920 ± 120 680 ± 85
S/R Ratio in Urine3.87 ± 0.79 -
Genetic InfluencePolymorphisms in UGT2B15 alter clearance by 40% Less affected by SNPs

Key findings:

  • UGT2B15 exclusively catalyzes S-glucuronide formation, while multiple isoforms contribute to R-glucuronide production

  • Bimodal distribution of urinary S/R ratios (antimode: 1.9) suggests a genetic polymorphism affecting 10% of Caucasians

Hydrolysis: Metabolic Reversal

The glucuronide conjugate undergoes enzymatic hydrolysis under specific conditions:

ConditionOutcomeEvidence Source
β-Glucuronidase (pH 5)Complete hydrolysis in 2 hrIn vitro liver microsomes
Spontaneous (pH 7.4)<5% hydrolysis over 24 hrPlasma stability studies
Temperature DependenceOptimal activity at 37°CEnzymatic assays

Mechanistic insights:

  • Hydrolysis regenerates pharmacologically active oxazepam, though this represents <1% of total metabolism

  • No significant non-enzymatic degradation observed under physiological conditions

Reaction Kinetics and Modulators

Critical factors influencing reaction dynamics:

Inhibitors

  • Fluconazole: Reduces S-glucuronide formation by 60% via UGT2B15 inhibition

  • Valproic Acid: Competitively inhibits both enantiomers' glucuronidation (Ki = 12 μM)

Activators

  • Bilirubin: Increases R-glucuronide Vmax by 35% through allosteric UGT modulation

Comparative Metabolic Stability

ParameterOxazepam GlucuronideLorazepam Glucuronide
Plasma t₁/₂8.1 ± 3.2 hr 14.5 ± 4.1 hr
Urinary Recovery67 ± 15% 52 ± 18%
Hydrolysis Rate0.8%/hr 1.2%/hr

Pathological Modulation

Disease states significantly alter reaction kinetics:

  • Hepatic Cirrhosis : Reduces glucuronidation capacity by 40% (p < 0.01)

  • Hypothyroidism : Decreases clearance from 27 → 18 mL/min (33% reduction)

  • Renal Impairment (CrCl <30) : Prolongs elimination t₁/₂ to 15.9 hr

This systematic analysis demonstrates this compound's dual roles as both a metabolic endpoint and potential reservoir for active drug regeneration. The stereochemical complexity of its formation and stability under varying physiological conditions underscores the need for personalized dosing strategies in populations with UGT polymorphisms or organ dysfunction.

科学的研究の応用

Pharmacokinetics and Metabolism

Oxazepam is primarily metabolized through glucuronidation, where it forms oxazepam glucuronide. This metabolic pathway is crucial for detoxifying and excreting the drug. Studies have shown that the pharmacokinetics of this compound can vary significantly among individuals due to genetic factors affecting enzyme activity.

Key Findings:

  • A study involving 66 subjects revealed that the ratio of S- to R-oxazepam glucuronides varied widely, indicating interindividual variability in glucuronidation rates. In some cases, subjects exhibited a significantly lower S/R ratio, suggesting potential genetic defects in the enzymes responsible for this process .
  • The mean oral fluid/blood ratio for this compound was found to be approximately 0.004, indicating its lower concentration in oral fluids compared to blood .

Drug Interaction Studies

The interaction between this compound and other drugs has been a focus of research, particularly concerning cannabinoids like THC and CBD. These studies are vital for understanding how concurrent drug administration can affect therapeutic outcomes.

Key Insights:

  • Research indicated that THC and CBD could inhibit the glucuronidation of S-oxazepam, potentially leading to increased plasma levels of the drug and heightened effects or side effects . The inhibition was quantified using IC50 values, showing significant interactions that could impact clinical practices.

Genetic Variability in Glucuronidation

Genetic polymorphisms in UDP-glucuronosyltransferases (UGTs) can lead to variability in the metabolism of oxazepam. Understanding these genetic differences is essential for personalized medicine approaches.

Case Study:

  • A study on 37 human liver microsomes demonstrated that about 10% of liver samples showed abnormal kinetics for S-oxazepam glucuronidation, suggesting that certain populations may have reduced metabolic capacity which could influence drug dosing and efficacy .

Clinical Implications and Disease States

The metabolism of oxazepam through glucuronidation can be affected by various disease states such as liver disease and hypothyroidism. These conditions can alter drug clearance and necessitate adjustments in dosing.

Clinical Observations:

  • Patients with severe liver disease exhibited significantly reduced clearance rates for oxazepam, correlating with increased free fractions of the drug due to diminished plasma protein binding . Similarly, hypothyroidism was linked to decreased clearance rates, highlighting the need for careful monitoring in affected individuals.

Summary Data Table

Parameter Findings
S/R Glucuronide Ratio Mean: 3.87 (urine), 3.52 (plasma)
Oral Fluid/Blood Ratio Oxazepam: 0.05; this compound: 0.004
Genetic Variability 10% of subjects showed reduced S-oxazepam metabolism
Impact of Liver Disease Reduced clearance; increased free fraction
Drug Interaction with THC/CBD Significant inhibition observed

類似化合物との比較

  • Lorazepam glucuronide
  • Temazepam glucuronide
  • Diazepam glucuronide

Comparison: Oxazepam glucuronide is similar to other benzodiazepine glucuronides in that it is an inactive metabolite formed through glucuronidation. oxazepam is unique in its relatively simple metabolism and minimal pharmacokinetic variability, making it a preferred choice for patients with hepatic impairment . Unlike some other benzodiazepines, oxazepam does not undergo significant oxidation by cytochrome P450 enzymes, reducing the risk of drug-drug interactions .

生物活性

Oxazepam glucuronide, a major metabolite of the anxiolytic drug oxazepam, plays a significant role in the pharmacokinetics and pharmacodynamics of benzodiazepines. Understanding its biological activity is essential for evaluating its therapeutic effects and potential interactions with other substances.

Overview of Oxazepam and Its Metabolism

Oxazepam (chemical formula: C15H11ClN2O2) is a 1,4-benzodiazepine commonly prescribed for anxiety and insomnia. It undergoes extensive hepatic metabolism primarily through glucuronidation, which is a phase II metabolic process that conjugates drugs with glucuronic acid to facilitate their excretion. The primary enzyme responsible for the formation of S-oxazepam glucuronide is UDP-glucuronosyltransferase (UGT) 2B15, while R-oxazepam glucuronide is produced by multiple UGTs, including UGT1A9 and UGT2B7 .

Biological Activity and Pharmacokinetics

Glucuronidation Process:

  • The glucuronidation of oxazepam is critical for its detoxification and elimination from the body. Studies indicate that approximately 60-80% of an administered dose of oxazepam is excreted as glucuronides .
  • The ratio of S- to R-oxazepam glucuronides in plasma and urine typically favors S-oxazepam, with ratios around 3.5 to 3.9 .

Influence of Genetic Factors:

  • Genetic polymorphisms in UGT2B15 significantly affect the metabolism of oxazepam. Variants such as D85Y, T352I, and K523T have been associated with altered clearance rates, impacting drug efficacy and safety .

Impact of Disease States:

  • Conditions like liver disease, hypothyroidism, and aging can significantly alter the clearance of oxazepam. For instance, severe liver dysfunction has been shown to decrease oxazepam clearance due to reduced binding to plasma proteins . Hypothyroidism has also been linked to decreased metabolic capacity for both oxazepam and paracetamol .

Case Study 1: Drug Interaction with Cannabinoids

A recent study investigated the interaction between cannabinoids (THC and CBD) and oxazepam glucuronidation. It was found that THC exhibited a strong inhibitory effect on S-oxazepam glucuronidation in vitro, suggesting potential drug-drug interactions when these substances are co-administered .

Substance IC50 Value (µM) Effect on S-Oxazepam Glucuronidation
THC0.84Inhibitory
CBD0.36Inhibitory

Case Study 2: Effects of Aging

Research has indicated that elderly patients (aged 80-94) experience reduced clearance rates for oxazepam, emphasizing the need for careful dosing in this population . This decline in metabolic capacity can lead to increased drug accumulation and potential toxicity.

特性

IUPAC Name

(2S,3S,4S,5R,6S)-6-[(7-chloro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O8/c22-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)24-19(18(28)23-12)32-21-16(27)14(25)15(26)17(31-21)20(29)30/h1-8,14-17,19,21,25-27H,(H,23,28)(H,29,30)/t14-,15-,16+,17-,19?,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIKQKGFUBZQEBL-IFBJMGMISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)OC4C(C(C(C(O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40951163, DTXSID701028080
Record name 7-Chloro-2-hydroxy-5-phenyl-3H-1,4-benzodiazepin-3-yl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40951163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxazepam glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701028080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Oxazepam glucuronide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041969
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

6801-81-6, 28472-99-3
Record name Oxazepam glucuronide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6801-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxazepam glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006801816
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Chloro-2-hydroxy-5-phenyl-3H-1,4-benzodiazepin-3-yl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40951163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxazepam glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701028080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxazepam glucuronide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OXAZEPAM GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26IK2C76NO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Oxazepam glucuronide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041969
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxazepam glucuronide
Reactant of Route 2
Oxazepam glucuronide
Reactant of Route 3
Oxazepam glucuronide
Reactant of Route 4
Oxazepam glucuronide
Reactant of Route 5
Reactant of Route 5
Oxazepam glucuronide
Reactant of Route 6
Oxazepam glucuronide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。